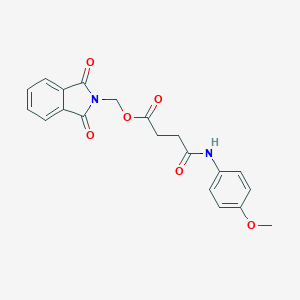
(1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phthalimide moiety with a methoxyaniline derivative, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate typically involves multiple steps. One common method starts with the reaction of phthalic anhydride with an amine to form the phthalimide intermediate. This intermediate is then reacted with a suitable alkylating agent to introduce the methyl group. The final step involves the coupling of the phthalimide derivative with 4-(4-methoxyanilino)-4-oxobutanoic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The methoxyaniline moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the phthalimide and butanoate moieties can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyaniline site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyaniline moiety can yield quinone derivatives, while reduction of the carbonyl groups can produce the corresponding alcohols.
科学的研究の応用
(1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins or enzymes, potentially inhibiting their activity. The methoxyaniline derivative may also play a role in binding to specific receptors or enzymes, modulating their function .
類似化合物との比較
Similar Compounds
Phthalimide derivatives: Compounds like N-(2-hydroxyethyl)phthalimide share structural similarities and are used in similar applications.
Methoxyaniline derivatives: Compounds such as 4-methoxyaniline are structurally related and have comparable chemical properties.
Uniqueness
What sets (1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate apart is the combination of the phthalimide and methoxyaniline moieties, which provides unique chemical reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C20H18N2O6 |
|---|---|
分子量 |
382.4g/mol |
IUPAC名 |
(1,3-dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate |
InChI |
InChI=1S/C20H18N2O6/c1-27-14-8-6-13(7-9-14)21-17(23)10-11-18(24)28-12-22-19(25)15-4-2-3-5-16(15)20(22)26/h2-9H,10-12H2,1H3,(H,21,23) |
InChIキー |
UJLRKJJVBKFCEN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















